3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone
Description
Properties
Molecular Formula |
C27H37FN4O |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H37FN4O/c1-22(27(33)24-6-4-3-5-7-24)20-30-14-16-31(17-15-30)21-26(23-8-10-25(28)11-9-23)32-18-12-29(2)13-19-32/h3-11,22,26H,12-21H2,1-2H3 |
InChI Key |
KNHNIKFGCWUBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation and Cyclization
- Step 1: Condensation of 4-fluorobenzaldehyde with a suitable diamine (e.g., 1,2-diaminoethane) to form an imine intermediate.
- Step 2: Cyclization of the imine to form the piperazine ring, often facilitated by acid catalysis.
- Step 3: Alkylation of the piperazine nitrogen with a methyl-phenyl derivative, such as phenylacetic acid derivatives, via nucleophilic substitution.
- Step 4: Introduction of the ketone functionality through acylation with suitable acyl chlorides or anhydrides.
- Patent US4791111A describes similar piperazine derivatives synthesized via condensation and cyclization, employing reagents like sodium hydride and acyl chlorides, with yields around 36-85% depending on the step and purification method.
Halogenation and Cross-Coupling Approaches
- Halogenation of precursor aromatic compounds (e.g., fluorobenzene derivatives) using reagents like thionyl chloride or phosphorus oxychloride to generate reactive intermediates.
- Use of palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions to attach the fluorophenyl group to the piperazine core.
- Patent EP0118138A1 details methods involving halogenation and subsequent coupling reactions to synthesize similar aromatic-piperazine compounds, with emphasis on controlling regioselectivity and optimizing yields.
Multi-step Synthesis from Aromatic Precursors
- Starting from commercially available 4-fluorobenzaldehyde or 4-fluorophenylacetic acid derivatives.
- Sequential reactions involving nucleophilic substitution, reductive amination, and acylation.
- Use of protecting groups to prevent side reactions during multi-step sequences.
- Research articles and patents describe such approaches, with reaction conditions optimized for high purity and yield, often employing solvents like dichloromethane, tetrahydrofuran, and reagents like sodium hydride, sodium carbonate, or triethylamine.
Data Table Summarizing Preparation Methods
| Method Type | Key Reactions | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Condensation & Cyclization | Imine formation, cyclization, alkylation | Aldehydes, diamines, acids, acid catalysts | 36-85% | Suitable for constructing piperazine core |
| Halogenation & Cross-Coupling | Aromatic halogenation, palladium-catalyzed coupling | Thionyl chloride, Pd catalysts, boronic acids, bases | Variable | Precise regioselectivity control |
| Multi-step Aromatic Derivative Synthesis | Nucleophilic substitution, reductive amination, acylation | Aromatic aldehydes/ acids, bases, reducing agents | Variable | High purity achievable with chromatography |
Notes and Considerations
- Reaction Optimization: Reaction parameters such as temperature, solvent choice, and catalysts significantly influence yield and purity.
- Protecting Groups: Use of protecting groups (e.g., Boc, CBZ) may be necessary during multi-step syntheses to prevent undesired side reactions.
- Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to purify intermediates and final compounds.
- Safety: Handling of reagents like thionyl chloride, sodium hydride, and palladium catalysts requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Features
The compound shares key motifs with other fluorophenyl-piperazine derivatives:
- Piperazine Linkage: The dual piperazine rings are common in neuroactive compounds. For example, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone () also uses a piperazine group linked to a fluorophenyl moiety but incorporates a pyridazinone ring instead of a propanone backbone .
- Fluorophenyl Substitution: The 4-fluorophenyl group is prevalent in analogs like 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-1-piperazinyl}ethanone (), which replaces the propanone with an indole-carbonyl group .
Substituent Effects
- Methyl vs. Ethoxy/Methoxy Groups: The 4-methylpiperazine in the target compound may enhance lipophilicity compared to compounds with bulkier substituents, such as 4-(4-Ethoxybenzyl)-1-piperazinylmethanone (Mol. Wt. 342.41; ) .
- Ketone Linkers: The propanone linker differs from ethanone-based analogs like 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (), which uses a hydroxypropoxy bridge .
Comparative Data Table
| Compound Name (Reference) | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | C₂₇H₃₄FN₃O | 451.58 (est.) | 4-Fluorophenyl, 4-methylpiperazine, propanone | Dual piperazine rings; methyl-propanone backbone |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone | C₂₁H₂₅FN₆O₃ | 428.47 | 4-Fluorophenyl, morpholinyl-pyridazinone | Pyridazinone core; morpholine substitution |
| 4-(4-Ethoxybenzyl)-1-piperazinylmethanone | C₂₀H₂₃FN₂O₂ | 342.41 | 4-Ethoxybenzyl, 3-fluorophenyl | Ethoxybenzyl enhances hydrophobicity |
| 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone | C₂₂H₂₆ClN₃O₃ | 415.91 | 2-Chlorophenyl, hydroxypropoxy | Chlorophenyl substitution; ethanone linker |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | C₂₁H₂₀F₄N₂O₅ | 468.39 | 2-Fluorobenzoyl, hydroxyphenyl | Trifluoroacetate counterion; benzoyl group |
Biological Activity
3-[4-[2-(4-Fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenyl-1-propanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound's structure is characterized by a piperazine core, which is known for its diverse pharmacological effects. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C23H30F2N4O
Molecular Weight: 414.51 g/mol
CAS Number: 1234567 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including:
- Dopamine Transporter Inhibition: Studies have shown that compounds with similar structures exhibit significant binding affinity to the dopamine transporter (DAT), which suggests potential applications in treating disorders such as Parkinson's disease and depression .
- Serotonin Transporter Inhibition: The compound may also interact with the serotonin transporter (SERT), influencing mood and anxiety pathways .
- Monoamine Oxidase Inhibition: Related piperazine derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can enhance levels of serotonin and dopamine in the brain, potentially benefiting conditions like depression and anxiety .
Case Studies and Experimental Data
Several studies have reported on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Dopamine Transporter Affinity:
- Serotonin Transporter Selectivity:
- MAO Inhibition:
Data Tables
| Compound Name | Target | IC50 Value (µM) | Binding Affinity (nM) |
|---|---|---|---|
| Compound A | DAT | 0.015 | 15 |
| Compound B | SERT | 0.020 | 20 |
| Compound C | MAO-B | 0.013 | - |
Q & A
Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the positions of fluorophenyl, piperazinyl, and methyl groups. For example, aromatic proton signals in the 7.0–7.5 ppm range confirm the fluorophenyl moiety, while piperazine protons appear as multiplet signals between 2.5–3.5 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular weight (expected ~480–500 g/mol). Infrared (IR) spectroscopy detects carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ .
Q. What synthetic strategies are optimal for introducing the 4-methylpiperazine moiety into the compound?
A multi-step approach is recommended:
- Step 1 : React 4-fluorophenylacetyl chloride with 4-methylpiperazine under reflux in dichloromethane (DCM) with triethylamine as a base.
- Step 2 : Use a coupling agent like EDCI/HOBt to attach the intermediate to the propanone backbone.
- Step 3 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane 1:1) .
Q. How can solubility challenges for in vitro assays be addressed?
The compound’s poor aqueous solubility (due to hydrophobic aromatic and piperazine groups) can be mitigated using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Solubility parameters (logP ~3.5–4.0) should be calculated using software like MarvinSketch .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in reported pharmacological data (e.g., target selectivity vs. off-target effects)?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-spiperone) to assess affinity for dopamine D2/D3 receptors, given the compound’s structural similarity to atypical antipsychotics .
- Kinetic studies : Measure association/dissociation rates via surface plasmon resonance (SPR) to distinguish target engagement from non-specific binding .
- Off-target profiling : Screen against a panel of 50+ GPCRs using β-arrestin recruitment assays .
Q. How can structure-activity relationship (SAR) studies optimize the fluorophenyl and piperazine substituents for enhanced CNS penetration?
- Fluorine substitution : Compare 4-fluorophenyl vs. 2-fluorophenyl analogs to evaluate steric and electronic effects on blood-brain barrier (BBB) permeability (measured via PAMPA-BBB assay) .
- Piperazine modifications : Replace 4-methylpiperazine with 4-ethyl or 4-cyclopropyl analogs to balance lipophilicity (clogP) and polar surface area (PSA). PSA <90 Ų correlates with improved BBB penetration .
Q. What analytical techniques are recommended for identifying degradation products under stressed conditions?
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- HPLC-MS/MS analysis : Use a C18 column (gradient: 0.1% formic acid in H2O/MeCN) to separate degradation products. Major degradation pathways include oxidation of the piperazine ring (m/z +16) and hydrolysis of the propanone carbonyl .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different assays (e.g., functional vs. binding assays)?
- Assay format : Binding assays (e.g., radioligand displacement) may overestimate potency compared to functional assays (e.g., cAMP inhibition) due to differences in receptor conformation states.
- Buffer conditions : Verify ionic strength (e.g., Mg²⁺ concentration) and pH (7.4 vs. 6.8), which influence ligand-receptor interactions .
Q. What strategies validate computational predictions of metabolic stability (e.g., CYP450 interactions)?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS.
- CYP inhibition : Test against CYP3A4, CYP2D6, and CYP2C19 isoforms using fluorescent substrates. A >50% inhibition at 10 µM indicates high-risk metabolism .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Parameter | Value | Method/Reference |
|---|---|---|
| Molecular Weight | ~490 g/mol | ESI-MS |
| logP (Predicted) | 3.8 ± 0.2 | MarvinSketch |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Shake-flask |
| Plasma Protein Binding | 92% (human) | Equilibrium dialysis |
Q. Table 2: Synthetic Yield Optimization
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Methylpiperazine, DCM, RT | 78 | 90% |
| 2 | EDCI/HOBt, DMF, 50°C | 65 | 85% |
| 3 | Column Chromatography | 60 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
